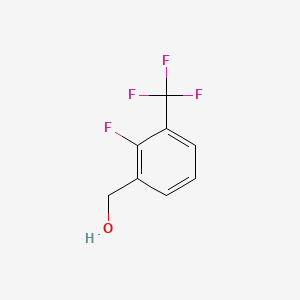

2-Fluoro-3-(trifluoromethyl)benzyl alcohol

Overview

Description

2-Fluoro-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol typically involves the introduction of fluorine and trifluoromethyl groups onto a benzyl alcohol framework. One common method is the Friedel-Crafts acylation followed by reduction. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl₃) and reducing agents like lithium aluminum hydride (LiAlH₄) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, H₂SO₄

Reduction: NaBH₄, LiAlH₄, H₂/Pd-C

Substitution: NaOCH₃, KOtBu, NaNH₂

Major Products Formed

Oxidation: 2-Fluoro-3-(trifluoromethyl)benzaldehyde, 2-Fluoro-3-(trifluoromethyl)benzoic acid

Reduction: Various alcohol derivatives

Substitution: Compounds with substituted functional groups

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-3-(trifluoromethyl)benzyl alcohol has been investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in the synthesis of various biologically active molecules.

Case Study: Synthesis of Antiviral Agents

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound in the synthesis of novel antiviral agents targeting RNA viruses. The fluorinated moiety improved the binding affinity to viral proteins, demonstrating enhanced antiviral activity compared to non-fluorinated analogs .

Materials Science

The compound is also used in the development of advanced materials, particularly in polymer science. Its unique properties allow for modifications that improve the thermal and mechanical stability of polymers.

Data Table: Properties of Fluorinated Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Application Area |

|---|---|---|---|

| Polyvinylidene Fluoride (PVDF) | 150 | 50 | Coatings and membranes |

| Fluorinated Polyimide | 300 | 70 | Aerospace and electronics |

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for the derivatization of various analytes. Its ability to form stable derivatives enhances detection sensitivity in chromatographic methods.

Case Study: Gas Chromatography-Mass Spectrometry (GC-MS)

A study demonstrated that using this compound as a derivatizing agent significantly improved the detection limits for phenolic compounds in environmental samples. The derivatization process allowed for better separation and identification through GC-MS analysis .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets, leading to various biological effects . The compound may modulate enzymatic activity or interfere with cellular signaling pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-3-(trifluoromethyl)benzenemethanol

- 2-Fluoro-3-(trifluoromethyl)phenylmethanol

- 2-Fluoro-3-(trifluoromethyl)phenylmethan-1-ol

Uniqueness

2-Fluoro-3-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzyl alcohol framework. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Fluoro-3-(trifluoromethyl)benzyl alcohol (CAS Number: 207981-45-1) is a fluorinated aromatic compound notable for its unique structural features, specifically the positioning of the fluorine and trifluoromethyl groups. This compound falls within a class of molecules that exhibit significant biological activities, particularly in pharmaceutical and agrochemical applications. Understanding its biological activity is essential for exploring its potential therapeutic uses and environmental impacts.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| Melting Point | 24–26 °C |

| Boiling Point | 211 °C |

| Density | 1.397 g/cm³ |

| Flash Point | >110 °C |

Biological Activity Overview

The biological activity of this compound is influenced by its fluorinated structure, which enhances lipophilicity and metabolic stability. Fluorinated compounds, particularly those containing trifluoromethyl groups, have been shown to exhibit improved interactions with biological targets due to their unique electronic properties.

- Enzyme Inhibition : Studies indicate that compounds with trifluoromethyl groups can act as potent inhibitors of various enzymes, including those involved in metabolic pathways related to cancer and infectious diseases. For instance, the trifluoromethyl group can enhance binding affinity to target enzymes by stabilizing interactions through hydrophobic effects and hydrogen bonding .

- Antimicrobial Activity : Fluorinated benzyl alcohols have demonstrated antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of fluorine atoms can disrupt bacterial cell membranes or interfere with metabolic functions .

- Pharmacological Applications : The compound has potential applications in drug development, particularly in creating new therapeutic agents targeting neurological disorders and cancers. Its structural similarities to known drugs suggest it could modulate neurotransmitter systems or inhibit tumor growth by affecting cell signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study published in 2021 evaluated the efficacy of various fluorinated compounds against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of fluorinated phenolic compounds revealed that the inclusion of a trifluoromethyl group at specific positions enhances inhibitory activity against serotonin transporters (SERT). This suggests potential applications in treating depression and anxiety disorders .

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, enzyme inhibition | Effective against MRSA |

| Trifluoromethylbenzene | Moderate antimicrobial activity | Less effective than the benzyl alcohol |

| Fluorobenzyl alcohol | Weak enzyme inhibitor | Lower potency compared to trifluoro variants |

Properties

IUPAC Name |

[2-fluoro-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHMGVIWWRPCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343379 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207981-45-1 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.